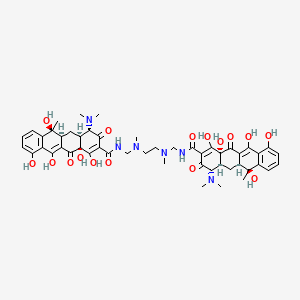![molecular formula C12H16BNO3 B1174414 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py CAS No. 1332581-46-0](/img/new.no-structure.jpg)
3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its quinoline backbone, which is a heterocyclic aromatic organic compound. The presence of functional groups such as the carboxylic acid, chloromethyl, and tert-butoxycarbonyl (Boc) protected amine makes it a versatile molecule in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds followed by carbonation.
Chloromethylation: The chloromethyl group is typically introduced via chloromethylation reactions using formaldehyde and hydrochloric acid or chloromethyl methyl ether.
Boc Protection of the Amine: The Boc protection is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group is a reactive site for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (RSH), sodium azide (NaN3)
Major Products
Oxidation: Quinoline N-oxide derivatives
Reduction: Quinolinecarbinol derivatives
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学研究应用
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it useful in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The quinoline core is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This specific compound could be investigated for similar properties.
Industry
In the industrial sector, this compound might be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate in various chemical processes.
作用机制
The mechanism of action of 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py depends on its specific application. In medicinal chemistry, it could act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of the quinoline ring suggests potential interactions with nucleic acids or enzyme active sites, while the chloromethyl group could form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
3-Quinolinecarboxylic acid: Lacks the chloromethyl and Boc-protected amine groups, making it less versatile in synthetic applications.
4-Quinolinecarboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
8-Aminoquinoline: Contains an amino group at the 8-position, which significantly alters its chemical properties and biological activity.
Uniqueness
The unique combination of functional groups in 3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-py provides a distinct reactivity profile and potential for diverse applications. The Boc-protected amine allows for selective deprotection and further functionalization, while the chloromethyl group offers a site for nucleophilic substitution, making it a valuable intermediate in organic synthesis and pharmaceutical research.
属性
CAS 编号 |
1332581-46-0 |
|---|---|
分子式 |
C12H16BNO3 |
分子量 |
0 |
同义词 |
3-Quinolinecarboxylic acid, 7-[(3R,4R)-3-(chloroMethyl)-4-[[(1,1-diMethylethoxy)carbonyl]aMino]-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-8-Methoxy-4-oxo-, rel- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




